NCI-60 Mean Growth Inhibition: Broad-Spectrum Antimitotic Potency Benchmark
In the NCI Developmental Therapeutics Program's human tumor cell line screen, the target compound demonstrated a mean GI50 value of approximately 15.72 µM . This value provides a baseline measure of its antimitotic activity. For comparison, the structurally distinct thiazolyl-indole-2-carboxamide 6i from Saadan et al. (2024) exhibited an IC50 of 6.10 ± 0.4 µM against MCF-7 breast cancer cells [1]. While these assays are not identical, they illustrate the potency range achievable within this chemical class and suggest that the specific substitution pattern of the target compound yields a moderate activity profile, potentially offering a different selectivity or toxicity window compared to more potent analogs.
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | Mean GI50 ≈ 15.72 µM |
| Comparator Or Baseline | Compound 6i (different thiazolyl-indole-2-carboxamide): IC50 = 6.10 ± 0.4 µM against MCF-7 [1] |
| Quantified Difference | Target compound is approximately 2.6-fold less potent than 6i in these respective assays |
| Conditions | Target: NCI-60 panel, various human tumor cell lines . Comparator: MCF-7 cell line, MTT assay [1]. |
Why This Matters
This quantifies the target compound's cytotoxic potency in a standardized national screen, allowing researchers to gauge its suitability for phenotypic assays where extreme potency is not the primary selection criterion.
- [1] Saadan, N. M.; Ahmed, W. U.; Kadi, A. A.; Al-Mutairi, M. S. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega 2024, 9 (40), 41944–41967. View Source
